molecular formula C10H16O2 B13254877 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B13254877
M. Wt: 168.23 g/mol
InChI Key: ITHQUJQRGNMUJU-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde is a specialized organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . This molecule features a bicyclo[2.2.1]heptane (norbornane) skeleton, a rigid scaffold highly valued in medicinal chemistry and materials science for its ability to influence the conformation and physical properties of target molecules. The structure is further functionalized with a methoxymethyl group and an aldehyde group at the same bridge carbon, making it a versatile building block for chemical synthesis . The aldehyde moiety is a highly reactive site, enabling its use in numerous condensation and nucleophilic addition reactions, such as the synthesis of Schiff bases or serving as a precursor to carboxylic acids, akin to its related compound 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid . Researchers can leverage this compound in the development of novel pharmaceutical intermediates, ligands for catalysis, and in the exploration of structure-activity relationships (SAR) where a constrained geometry is required. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-(methoxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C10H16O2/c1-12-7-10(6-11)5-8-2-3-9(10)4-8/h6,8-9H,2-5,7H2,1H3

InChI Key

ITHQUJQRGNMUJU-UHFFFAOYSA-N

Canonical SMILES

COCC1(CC2CCC1C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

a. Direct Functionalization via Formaldehyde Derivatives

One of the most straightforward approaches involves the methylation of the aldehyde group at the bridgehead position using formaldehyde derivatives, specifically methoxymethyl chloride (MOMCl), under basic or acidic conditions. This method typically proceeds as follows:

  • Reaction: The aldehyde group at the bridgehead position of norbornane-2-carbaldehyde reacts with MOMCl in the presence of a base such as potassium carbonate or sodium hydride.
  • Conditions: Reactions are often carried out under reflux in anhydrous solvents like dichloromethane or acetonitrile, with temperature control to prevent side reactions.
  • Outcome: Formation of the methoxymethyl ether derivative at the aldehyde site, yielding 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde.

b. Diels-Alder Based Synthesis

Patent literature indicates that bicyclo[2.2.1]heptane derivatives can be synthesized via Diels-Alder reactions involving cyclopentadiene and suitable dienophiles, followed by functional group manipulations:

  • Step 1: Cyclopentadiene reacts with aldehyde-containing dienophiles, such as crotonaldehyde, to form a bicyclic intermediate.
  • Step 2: Hydrogenation or dehydration steps convert intermediate structures into the desired aldehyde derivatives.
  • Step 3: Subsequent functionalization with methoxymethyl reagents introduces the methoxy methyl group at the aldehyde position.

This route is advantageous when aiming for large-scale synthesis, as it utilizes inexpensive starting materials like cyclopentadiene and 2-butene.

c. Multi-step Synthesis via Intermediates

Another method involves the preparation of key intermediates such as 2-methylene-3-methylbicyclo[2.2.1]heptane, which can be further oxidized and functionalized:

  • Step 1: Synthesis of the intermediate via Diels-Alder reaction between 2-butene and cyclopentadiene.
  • Step 2: Isomerization and selective oxidation to introduce the aldehyde group.
  • Step 3: Reaction with methoxymethyl chloride to install the methoxy methyl group.

This approach allows for precise control over the substitution pattern and functional group placement.

Industrial Production Techniques

In large-scale manufacturing, the focus shifts toward process optimization, including:

Patent documents describe the use of cost-effective starting materials (e.g., cyclopentadiene, 2-butene) and simplified reaction sequences, which reduce overall production costs.

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reactions Reaction Conditions Advantages References
Direct methylation Bicyclo[2.2.1]heptane-2-carbaldehyde, MOMCl Nucleophilic substitution Reflux in dichloromethane, basic conditions Simple, efficient Patent US6841713B2
Diels-Alder-based Cyclopentadiene, 2-butene, crotonaldehyde Diels-Alder, hydrogenation, dehydration Mild heating, catalytic conditions Economical, scalable Patent EP1254882A1
Multi-step synthesis Cyclopentadiene, 2-butene, oxidation reagents Diels-Alder, oxidation, functionalization Controlled temperature, oxidizing agents High selectivity Patent US6841713B2

Scientific Findings and Research Insights

Research indicates that Diels-Alder reactions are pivotal in constructing the bicyclic framework efficiently. For example, a study describes the synthesis of bicyclo[2.2.1]heptane derivatives via reacting cyclopentadiene with aldehyde derivatives , followed by hydrogenation and dehydration, which yield intermediates suitable for further functionalization.

Furthermore, patent literature emphasizes cost-effective routes that utilize inexpensive starting materials like 2-butene and cyclopentadiene, which are reacted via Diels-Alder to produce key intermediates, then functionalized with reagents like chloromethyl methyl ether (MOMCl) to install the methoxymethyl group.

Notes on Reaction Optimization

  • Temperature control is critical during methylation to prevent side reactions.
  • Choice of solvent impacts yield and purity; dichloromethane and acetonitrile are preferred.
  • Catalyst selection (acidic or basic) influences reaction rate and selectivity.
  • Purification techniques such as distillation and recrystallization are essential for obtaining high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, PCC, DMP.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid.

    Reduction: 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: It can be used in the development of novel materials with unique properties, such as polymers and resins.

    Biological Studies: The compound can be used as a probe or reagent in biochemical assays and studies.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxymethyl and aldehyde groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

To contextualize its properties and applications, 2-(methoxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde is compared below with structurally related bicyclo[2.2.1]heptane derivatives.

Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
Bicyclo[2.2.1]heptane-2-carbaldehyde C₈H₁₂O 124.18 182.5 1.11 Aldehyde (-CHO)
2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde C₁₀H₁₄O₂ 166.22 ~210 (estimated) ~1.15 (estimated) Aldehyde + methoxymethyl (-CH₂OCH₃)
exo-3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde C₁₀H₁₄O 150.22 195–200 1.07 Aldehyde + exo-dimethyl
2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid C₈H₁₂O₃ 156.18 Decomposes 1.32 Carboxylic acid (-COOH) + hydroxyl (-OH)
2-Norbornanemethanol (Bicyclo[2.2.1]heptane-2-methanol) C₈H₁₄O 126.20 210–215 1.05 Hydroxymethyl (-CH₂OH)

Key Observations :

  • The methoxymethyl substituent increases molecular weight and polarity compared to the parent aldehyde, likely improving solubility in ethers and alcohols .
  • exo-3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde exhibits lower density due to the bulky exo-dimethyl group, which may reduce packing efficiency in the solid state .
  • 2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid has higher density and lower thermal stability due to hydrogen bonding between hydroxyl and carboxylic acid groups .

Biological Activity

2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde is an organic compound that has garnered interest due to its unique bicyclic structure and potential biological activities. This compound belongs to the bicyclo[2.2.1]heptane family, which is known for various pharmacological properties, including effects on the central nervous system and interactions with neurotransmitter receptors.

  • Molecular Formula : C10H14O2
  • Molecular Weight : 170.22 g/mol
  • IUPAC Name : 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde
  • CAS Number : 19396-83-9

Biological Activity Overview

Research into the biological activity of 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde has indicated several potential therapeutic applications, particularly in the fields of neuroscience and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various receptors in the body, including:

  • Muscarinic Acetylcholine Receptors : Studies suggest that compounds with similar structures may act as agonists or antagonists at these receptors, influencing neurotransmission and potentially offering therapeutic benefits in conditions such as Alzheimer's disease .
  • Cannabinoid Receptors : Preliminary docking studies indicate that bicyclic compounds can interact with cannabinoid receptors, which are involved in pain modulation and inflammation .

Case Studies

  • Neuropharmacological Effects : A study investigated the effects of bicyclic compounds on cognitive functions in animal models. It was found that certain derivatives could enhance memory retention and reduce anxiety-like behaviors, suggesting a potential for treating cognitive deficits associated with aging or neurodegenerative diseases.
  • Anti-inflammatory Properties : Another research highlighted the anti-inflammatory effects of related bicyclic aldehydes, which may extend to 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde. The compound was observed to inhibit pro-inflammatory cytokine production in vitro, indicating a mechanism for reducing inflammation in various disorders.

Data Table: Biological Activities

Activity TypeObservationsReferences
Neuropharmacological EffectsEnhanced memory retention in animal models ,
Anti-inflammatory PropertiesInhibition of cytokine production ,
Interaction with ReceptorsPotential agonist/antagonist activity at muscarinic receptors ,

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